molecular formula C6H9BrO2 B3286516 (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol CAS No. 828295-34-7

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

Cat. No.: B3286516
CAS No.: 828295-34-7
M. Wt: 193.04 g/mol
InChI Key: LHODWCNVZJCSBX-WDSKDSINSA-N
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Description

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is an organic compound with a unique structure featuring a bromine atom and two hydroxyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol typically involves the bromination of cyclohex-3-ene-1,2-diol. One common method is the addition of bromine to cyclohex-3-ene-1,2-diol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form cyclohex-3-ene-1,2-diol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-ene-1,2-dione or cyclohex-3-ene-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohex-3-ene-1,2-diol.

    Substitution: Formation of substituted cyclohex-3-ene-1,2-diols with various functional groups.

Scientific Research Applications

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1,2-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chlorocyclohex-3-ene-1,2-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Fluorocyclohex-3-ene-1,2-diol: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The stereochemistry of the compound also contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

(1S,2S)-4-bromocyclohex-3-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHODWCNVZJCSBX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(C1O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C[C@@H]([C@H]1O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00836285
Record name (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828295-34-7
Record name (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00836285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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